molecular formula C20H19FN4O3S B6521376 N-(4-fluorophenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 920200-18-6

N-(4-fluorophenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B6521376
CAS No.: 920200-18-6
M. Wt: 414.5 g/mol
InChI Key: UZWRTMGSJGTSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-fluorophenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex molecule featuring a dihydropyridinone core substituted with a methoxy group at position 5 and a methylpyrimidinylsulfanylmethyl moiety at position 2. The acetamide side chain is linked to a 4-fluorophenyl group, which is known to enhance metabolic stability and modulate electronic properties in medicinal chemistry applications. This compound’s design integrates pharmacophores common in kinase inhibitors and enzyme modulators, with the fluorophenyl and pyrimidine groups likely contributing to target specificity and binding interactions.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-13-7-8-22-20(23-13)29-12-16-9-17(26)18(28-2)10-25(16)11-19(27)24-15-5-3-14(21)4-6-15/h3-10H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWRTMGSJGTSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related compounds have been reported in the literature, differing primarily in their pyridine/pyrimidine ring systems, substituents, and side chains. Below is a comparative analysis based on evidence from diverse sources:

Compound Name Key Structural Features Molecular Weight Notable Properties
Target Compound: N-(4-fluorophenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide Dihydropyridinone core; 5-methoxy; 4-methylpyrimidinylsulfanylmethyl; 4-fluorophenylacetamide ~443.45 g/mol* Enhanced solubility (methoxy group); potential for hydrogen bonding (dihydropyridinone carbonyl) .
N-(4-Acetamidophenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide () Hexahydropyrido[4,3-d]pyrimidine core; 4-fluorobenzyl substituent; acetamidophenylacetamide ~510.54 g/mol Higher lipophilicity (hexahydropyrido ring); reduced solubility compared to dihydropyridinone analogues .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Simple pyrimidine-thioether; 4-methylpyridin-2-ylacetamide ~303.39 g/mol Methyl groups increase lipophilicity; crystal structure shows planar packing via π-π interactions .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... () Chromen-4-one fused pyrazolopyrimidine; dual fluorophenyl groups ~589.1 g/mol Extended conjugation (chromenone) enhances UV absorption; fluorophenyl groups improve metabolic stability .

Notes:

  • Substituent Effects : The 5-methoxy group in the target compound improves aqueous solubility compared to methyl or fluorobenzyl substituents in analogues. The 4-fluorophenylacetamide moiety is a common feature in kinase inhibitors, enhancing target affinity and resistance to oxidative metabolism .

Pharmacokinetic and Electronic Properties

  • Solubility : The methoxy group in the target compound increases polarity, likely improving solubility in polar solvents (e.g., DMSO or aqueous buffers) compared to methyl-substituted analogues () .
  • Metabolic Stability: Fluorine atoms in both the target compound and ’s chromenone derivative reduce susceptibility to cytochrome P450-mediated oxidation, extending half-life .
  • Electronic Effects: The dihydropyridinone carbonyl in the target compound acts as a hydrogen-bond acceptor, a feature absent in fully saturated hexahydropyrido systems (), which may weaken binding to ATP pockets in kinases .

Research Findings and Implications

  • Biological Activity : Fluorophenyl and pyrimidine motifs (common in the target compound and ) are associated with kinase inhibition (e.g., EGFR, VEGFR). The hexahydropyrido derivative () may exhibit broader selectivity due to its flexible core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.